2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-21-16-22(2)18-25(17-21)28-26(32)20-29-10-8-24(9-11-29)27(33)31-14-12-30(13-15-31)19-23-6-4-3-5-7-23/h3-7,16-18,24H,8-15,19-20H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGSLJCVMWLHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine. This intermediate is then reacted with piperidin-1-carbonyl chloride to form the piperidinyl carbonyl group. Finally, the compound is acylated with 3,5-dimethylphenylamine to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The piperazine ring can be reduced to form piperidine derivatives.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Amides, esters, and other substituted amides.
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that compounds similar to 2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the pathophysiology of Alzheimer's disease. For example, research has shown that certain derivatives can significantly inhibit AChE activity, with IC50 values comparable to established drugs like rivastigmine .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 11.07 | 0.85 |
| Tested Compound | 11.55 | 74.7 |
Cancer Treatment
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated significant activity against human colon cancer cells, with some compounds showing an IC50 value of less than 5 µM .
Modulation of Biological Pathways
The compound's structure allows it to interact with various biological targets, including fatty acid amide hydrolase (FAAH). This interaction is crucial in the modulation of endocannabinoid signaling pathways, which are implicated in pain relief and neuroprotection . The ability to inhibit FAAH could position this compound as a candidate for managing chronic pain conditions.
Case Study 1: Alzheimer’s Disease
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed promising results in inhibiting AChE and improving cognitive function in animal models of Alzheimer's disease. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity toward cholinesterases .
Case Study 2: Anticancer Activity
In research conducted on a series of piperazine derivatives, one derivative exhibited high potency against HCT116 colon cancer cells with an IC50 value of 4.363 µM, significantly outperforming traditional chemotherapeutics like doxorubicin . This suggests that structural elements present in our compound could be optimized for similar anticancer efficacy.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity to produce a therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Halogen substituents (e.g., Cl, Br) increase electron-withdrawing properties, which may alter receptor binding kinetics compared to the dimethyl group .
Piperazine/Piperidine Scaffold Modifications
The piperazine-carbonyl-piperidine system in the target compound is distinct from related structures:
Key Observations :
- Electronic Effects: The benzyl group in the target compound provides electron-neutral character, whereas sulfonyl () or propanoyl () groups introduce electron-withdrawing or hydrogen-bonding capabilities, respectively. These differences could modulate target selectivity and metabolic stability .
- Synthetic Accessibility: Piperazine modifications (e.g., sulfonyl, propanoyl) often require specialized reagents (e.g., EDCl/HOBt for amide coupling), as seen in intermediates like 12a–12z .
Yield Considerations :
- Acetamide intermediates (e.g., 12a) achieve yields up to 90.5%, but piperazine modifications (e.g., sulfonation) may reduce yields to 31.8–89.5% .
Biological Activity
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a benzylpiperazine moiety, and an acetamide functional group, which are significant for its biological interactions.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that it affects tumor cell lines, including those resistant to conventional therapies. The mechanism is thought to involve modulation of signaling pathways related to cell growth and apoptosis.
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, indicating a capacity to mitigate neuronal damage.
- Antidepressant-like Effects : Research indicates that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : Studies have shown that the compound can inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis in malignant cells.
- Modulation of Neurotransmitter Systems : The compound appears to interact with neurotransmitter receptors, affecting serotonin and dopamine levels, which may explain its antidepressant-like effects.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in various cancer cell lines. |
| Study 2 | Neuroprotection | Showed reduction in neuronal apoptosis in models of neurodegeneration. |
| Study 3 | Antidepressant Effects | Indicated modulation of serotonin and dopamine pathways. |
Case Study: Anticancer Activity
In a notable study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with a calculated IC50 value demonstrating its potency relative to standard chemotherapeutics.
Q & A
Q. How can reaction byproducts be minimized during piperidine-carbonyl coupling?
- Methodology :
- Optimize reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and use coupling agents like HATU instead of EDCI to reduce racemization .
- Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
